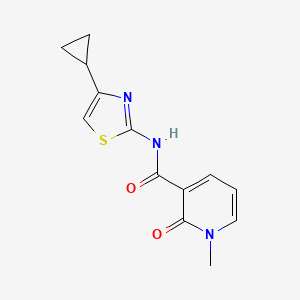

N-(4-cyclopropyl-1,3-thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-cyclopropyl-1,3-thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core fused with a carboxamide group and a 4-cyclopropyl-substituted thiazole ring. Such hybrid structures are of significant interest in medicinal chemistry due to the pharmacological versatility of both thiazole and dihydropyridine moieties. Thiazoles are known for their role in enzyme inhibition and anticancer activity, while dihydropyridines are often associated with calcium channel modulation and antimicrobial properties . The cyclopropyl substituent on the thiazole ring may enhance metabolic stability and influence binding interactions due to its rigidity and compact size.

Properties

IUPAC Name |

N-(4-cyclopropyl-1,3-thiazol-2-yl)-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-16-6-2-3-9(12(16)18)11(17)15-13-14-10(7-19-13)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTUYHQLIRRFES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=NC(=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyl-1,3-thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting cyclopropylamine with α-haloketones under basic conditions.

Pyridine Ring Formation: The pyridine ring can be constructed through a cyclization reaction involving appropriate precursors such as β-ketoesters and ammonia.

Coupling Reaction: The thiazole and pyridine intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropyl-1,3-thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine rings using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol under reflux conditions.

Substitution: Amines in ethanol at elevated temperatures.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced thiazole or pyridine derivatives.

Substitution: Formation of substituted thiazole or pyridine derivatives.

Scientific Research Applications

N-(4-cyclopropyl-1,3-thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-cyclopropyl-1,3-thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues with Thiazole Moieties

The compound N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides () shares a thiazol-2-yl scaffold but differs in substituents and core heterocycles. Key distinctions include:

- Substituent on Thiazole: The target compound features a 4-cyclopropyl group, whereas ’s analogs have a 5-R-benzyl group.

- Core Heterocycle : The target compound uses a dihydropyridine carboxamide, while ’s analogs employ a furan amide. Dihydropyridines generally exhibit higher conformational flexibility, which could enhance interaction with diverse biological targets compared to the planar furan ring .

Dihydropyridine and Fused-Ring Derivatives

The compound N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide () shares a dihydropyridine moiety but incorporates a fused pyrrolopyrimidine system. Key differences include:

- Ring Complexity: The target compound’s monocyclic dihydropyridine contrasts with the fused tricyclic system in ’s analog.

- Substituents : The isopropylphenyl and methoxypropyl groups in ’s compound introduce greater hydrophobicity compared to the target’s methyl and cyclopropyl groups, which may affect pharmacokinetic profiles .

Another analog, 1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (), replaces the dihydropyridine with a pyrazolopyridine core. This substitution likely alters electronic properties and hydrogen-bonding capacity, impacting interactions with enzymes or receptors .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

- Anticancer Potential: highlights anticancer activity in thiazol-2-yl derivatives, suggesting the target compound may share similar mechanisms (e.g., kinase inhibition or apoptosis induction). However, the dihydropyridine core could introduce additional modes of action .

- LogP: The cyclopropyl group may lower hydrophobicity compared to benzyl or isopropylphenyl substituents, balancing solubility and membrane permeability.

Data Tables

Table 1. Structural Comparison of Key Compounds

*Estimated based on structural formulas.

Table 2. Hypothetical Pharmacological Profiles

Biological Activity

N-(4-cyclopropyl-1,3-thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed examination of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives and features a complex structure that includes a dihydropyridine moiety. The presence of the cyclopropyl group is notable for influencing both chemical reactivity and biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H14N2O2S |

| Molecular Weight | 250.33 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. Specific pathways affected by this compound include:

- Enzyme Inhibition: It has been shown to inhibit certain metabolic enzymes, which may lead to altered pharmacokinetics of co-administered drugs.

- Receptor Modulation: The compound may act as an antagonist or agonist at specific receptor sites involved in cellular signaling pathways.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activities. This compound has been evaluated against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. Notably, it demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF7 (breast cancer) | 8.5 |

| A549 (lung cancer) | 7.0 |

The anticancer mechanism appears to involve induction of apoptosis and cell cycle arrest in the G0/G1 phase.

Study on Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, the antimicrobial efficacy of this compound was tested against multi-drug resistant strains. The results indicated that the compound effectively inhibited growth, suggesting its potential as a lead for developing new antibiotics .

Study on Anticancer Properties

A preclinical study conducted on xenograft models demonstrated that administration of this compound led to significant tumor reduction in human gastric carcinoma models. The study highlighted the compound's ability to target specific signaling pathways involved in tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.